molecular formula C14H13ClF2N2O B3018712 (E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one CAS No. 478047-13-1

(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one

Cat. No. B3018712
CAS RN: 478047-13-1
M. Wt: 298.72
InChI Key: YIEIJHQOFIBKCS-SOFGYWHQSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . As a structural component of many natural and synthetic products, it has a wide range of biological activities .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. One common method involves electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .


Molecular Structure Analysis

The indole group consists of a benzene ring fused to a pyrrole ring. It is aromatic and has 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) .


Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. In general, they are crystalline and colorless, with specific odors .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structure. Some indole derivatives, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs), have been used safely in medical applications .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are of interest in the development of treatments for a variety of conditions, including viral infections, inflammation, cancer, HIV, and more .

properties

IUPAC Name

(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEIJHQOFIBKCS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN/C=C/C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one

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